molecular formula C25H24N6O2 B2698421 1-(2-methoxyphenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 1396759-80-0

1-(2-methoxyphenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine

货号: B2698421
CAS 编号: 1396759-80-0
分子量: 440.507
InChI 键: HWHWOPWXZCFPAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound belongs to a class of hybrid molecules combining a 2-methoxyphenylpiperazine scaffold with a 1,2,3-triazole moiety functionalized by phenyl and pyridin-2-yl groups. Its structural complexity arises from the conjugation of a piperazine ring (a six-membered heterocycle with two nitrogen atoms) to a triazole-carbonyl group, which is further substituted with aromatic systems.

属性

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-(1-phenyl-5-pyridin-2-yltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c1-33-22-13-6-5-12-21(22)29-15-17-30(18-16-29)25(32)23-24(20-11-7-8-14-26-20)31(28-27-23)19-9-3-2-4-10-19/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHWOPWXZCFPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(2-methoxyphenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a member of the piperazine family and incorporates a 1,2,3-triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. The triazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various pharmacological agents.

Chemical Structure

The molecular formula for this compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3} with a molecular weight of approximately 366.42 g/mol. The structure includes a methoxyphenyl group, a piperazine ring, and a carbonyl group linked to a triazole derivative.

Biological Activity Overview

Research indicates that compounds containing triazole structures exhibit a range of biological activities including:

  • Anticancer Activity : Compounds with triazole moieties have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives can induce apoptosis and cell cycle arrest in various cancer cell lines.
  • Antimicrobial Activity : Triazole-containing compounds have been reported to possess significant antibacterial and antifungal properties.

Anticancer Activity

A detailed examination of the anticancer potential of 1-(2-methoxyphenyl)-4-[1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine reveals its efficacy against several cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A549 (Lung)27.89Induces apoptosis through ROS production
MCF7 (Breast)32.40Cell cycle arrest at G2/M phase
HeLa (Cervical)24.15Inhibition of topoisomerase II

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential effectiveness against these cancer types.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Candida albicans4 μg/mL

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methoxy group on the phenyl ring enhances lipophilicity, facilitating better membrane permeability. The triazole moiety contributes significantly to the anticancer activity due to its ability to interact with biological targets such as enzymes involved in DNA replication and repair.

Case Studies

Recent studies have highlighted the effectiveness of similar triazole derivatives in clinical settings:

  • Study on Lung Cancer Treatment : A derivative with a similar structure was tested in vivo and showed significant tumor reduction in A549 xenograft models.
  • In Vitro Antimicrobial Testing : A series of triazole derivatives were screened against clinical isolates of E. coli, demonstrating potent activity comparable to standard antibiotics.

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Scaffold Variations

  • 1-(2-Methoxyphenyl)-4-[(1-phenyl-5-propyl-1H-pyrazol-4-yl)carbonyl]piperazine (): Key Difference: Replaces the 1,2,3-triazole with a pyrazole ring and substitutes pyridin-2-yl with a propyl group. Impact: The pyrazole’s reduced aromaticity compared to triazole may alter electronic interactions with target receptors.
  • BAK 04-70 (1-(2-Methoxyphenyl)-4-(4-(1-(naphthalen-2-yl)-1H-1,2,3-triazol-4-yl)butyl)piperazine) ():

    • Key Difference : Features a naphthyl group on the triazole instead of phenyl/pyridinyl and uses a butyl linker.
    • Impact : The naphthyl group’s bulkiness may hinder receptor binding in sterically restricted pockets, while the butyl linker increases flexibility.
    • Activity : Demonstrated moderate dopamine D3 receptor affinity (Ki = 12 nM), suggesting the triazole-naphthyl combination is suboptimal compared to pyridinyl substitution .

Receptor Binding and Selectivity

  • 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine (): Key Difference: Replaces the triazole-carbonyl group with a piperidinylmethyl moiety. Activity: Exhibited the highest D2 affinity (Ki = 0.8 nM) in its series, highlighting the importance of nitroaromatic substituents for D2 selectivity .
  • 1-(3-(4-(Fluoropropyl)-1H-1,2,3-triazol-1-yl)propyl)-4-(2-methoxyphenyl)piperazine ():

    • Key Difference : Incorporates a fluoropropyl group on the triazole, optimized for positron emission tomography (PET) imaging.
    • Impact : Fluorine’s electronegativity and small atomic radius improve pharmacokinetics (e.g., BBB penetration) and enable radiolabeling.
    • Activity : Demonstrated high selectivity for dopamine D3 receptors (Ki < 1 nM), underscoring the triazole’s role in modulating receptor engagement .

Structure-Activity Relationship (SAR) Analysis

Structural Feature Impact on Activity Example Compounds
2-Methoxyphenylpiperazine Essential for dopamine/serotonin receptor recognition via hydrogen bonding and π-stacking . All compounds in –13, 20
1,2,3-Triazole vs. Pyrazole Triazole enhances metabolic stability and metal-binding capacity; pyrazole may improve lipophilicity . vs. 12
Pyridin-2-yl Substituent Introduces basic nitrogen for salt-bridge formation with aspartate/glutamate residues in receptors . Target compound,
Carbonyl Linker Rigidifies the structure, reducing conformational entropy and improving binding . Target compound,

常见问题

Q. Basic Research Focus

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyridyl protons at δ 8.5–9.0 ppm) .
  • IR spectroscopy : Detect carbonyl stretching (~1650–1700 cm⁻¹) and triazole C=N bonds (~1500 cm⁻¹) .
  • HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z corresponding to the molecular formula) .

How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on bioactivity?

Q. Advanced Research Focus

  • Analog synthesis : Replace the 2-methoxyphenyl group with halogenated or nitro-substituted phenyl groups to assess electronic effects .
  • Triazole modifications : Introduce methyl or trifluoromethyl groups at the triazole 3-position to evaluate steric impacts on target binding .
  • Biological assays : Compare IC50 values in enzyme inhibition assays (e.g., kinase or receptor binding) to correlate substituent changes with activity .

How should researchers address contradictory bioactivity data reported across studies?

Advanced Research Focus
Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) or use orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Solubility issues : Pre-dissolve compounds in DMSO at controlled concentrations (<0.1% v/v) to avoid aggregation .
  • Batch purity : Validate compound purity via NMR and elemental analysis before testing .

What methodologies are recommended for evaluating the compound’s stability under physiological conditions?

Q. Advanced Research Focus

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) and monitor degradation via HPLC at 24/48/72 hours .
  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C suggests suitability for oral formulations) .
  • Light sensitivity : Conduct ICH-compliant photostability studies using UV/Vis irradiation .

How can computational modeling predict target interactions for this compound?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., PDB: 2RK) .
  • MD simulations : Analyze binding stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable interactions) .
  • QSAR : Corporate Hammett constants of substituents to predict electronic effects on activity .

What strategies are effective for resolving stereochemical impurities during synthesis?

Q. Advanced Research Focus

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) to separate enantiomers .
  • Circular dichroism (CD) : Confirm absolute configuration of isolated isomers .
  • Crystallography : Obtain single-crystal X-ray data to resolve ambiguous stereochemistry .

How can researchers design in vitro toxicity studies to assess safety profiles?

Q. Advanced Research Focus

  • Cytotoxicity assays : Use HepG2 cells and MTT assays to determine CC50 values .
  • hERG inhibition : Patch-clamp assays to evaluate cardiac risk (IC50 >10 µM preferred) .
  • Metabolic stability : Incubate with liver microsomes to measure t1/2 and CYP450 inhibition .

What formulation strategies improve solubility for in vivo studies?

Q. Advanced Research Focus

  • Nanoparticle encapsulation : Use PLGA polymers to enhance aqueous solubility .
  • Salt formation : Screen with HCl or maleic acid to identify crystalline salts with improved dissolution .
  • Co-solvent systems : Test PEG 400/water mixtures for parenteral administration .

How can scale-up challenges be mitigated during process development?

Q. Advanced Research Focus

  • Reaction optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Flow chemistry : Implement continuous-flow systems for triazole formation to improve heat transfer .
  • Quality control : Use PAT (Process Analytical Technology) tools for real-time monitoring of intermediates .

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